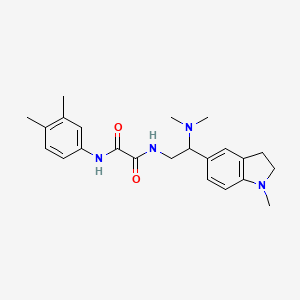

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

Description

N1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone. Its structure comprises two distinct substituents:

- N1-substituent: A 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl group, featuring a dimethylamino moiety and a 1-methylindolin-5-yl heterocyclic system.

- N2-substituent: A 3,4-dimethylphenyl group, a disubstituted aromatic ring.

Its indolinyl and dimethylphenyl groups may influence lipophilicity, receptor binding, and metabolic stability compared to simpler oxalamides.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-15-6-8-19(12-16(15)2)25-23(29)22(28)24-14-21(26(3)4)17-7-9-20-18(13-17)10-11-27(20)5/h6-9,12-13,21H,10-11,14H2,1-5H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLQGGUEPQQCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic compound characterized by its complex structure and potential biological activities. The compound features an oxalamide linkage, which is known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C23H30N4O2

- Molecular Weight : 394.5 g/mol

- IUPAC Name : this compound

- CAS Number : 921896-68-6

The compound's structure includes a dimethylamino group and an indoline moiety, contributing to its unique chemical properties.

Biological Activity

Research indicates that compounds with oxalamide structures exhibit a range of biological activities. Here are some notable aspects:

- Anticancer Activity : Several studies have highlighted the potential of oxalamides as anticancer agents. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines.

- Neurokinin Receptor Modulation : The presence of the indoline structure suggests possible interactions with neurokinin receptors, which are implicated in pain modulation and other physiological processes.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound demonstrated significant inhibition of cell growth. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Neurokinin Receptor Interaction

Another research focused on the neurokinin receptor modulation showed that compounds with similar structural motifs can act as selective agonists or antagonists. This interaction is crucial for developing therapeutic agents targeting pain management.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analysis

The target compound shares its oxalamide core with several structurally related molecules but differs in substituent complexity:

Key Observations :

- The dimethylamino group may improve solubility in polar solvents, contrasting with purely aromatic substituents in S336 .

Functional Activity

- S336 (a related oxalamide) acts as a potent umami receptor (hTAS1R1/hTAS1R3) agonist, with EC₅₀ values in the nanomolar range . The target compound’s indolinyl group—a bioisostere for aromatic systems—could modulate receptor interaction, though its exact activity remains uncharacterized.

- Dimethylphenyl substituents (vs. pyridyl in S336) may alter electronic properties, affecting binding affinity to hydrophobic receptor pockets .

Pharmacokinetics and Metabolism

- Metabolic Pathways : Oxalamides typically undergo hydrolysis (amide cleavage), oxidation of alkyl/aromatic chains, and glucuronidation . The target’s indolinyl group may resist hydrolysis compared to methoxybenzyl groups, prolonging half-life.

- Toxicological Profile: Similar oxalamides exhibit NOEL (No Observed Adverse Effect Level) values ranging from 8–100 mg/kg/day in rodent studies . The target’s dimethylamino group could enhance solubility, reducing tissue accumulation and toxicity risks.

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Structural Impact on Bioactivity

Research Findings and Implications

- Structural Advantages: The indolinyl group’s rigidity and dimethylamino group’s solubility may position the target compound as a candidate for CNS-targeted therapies or long-acting flavor enhancers.

- Safety Considerations: While NOEL data are lacking, structural analogs suggest a favorable safety profile at typical usage levels .

- Future Directions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.